6-Bromo-3-methylbenzo[c]isoxazole
CAS No.:
Cat. No.: VC18165711
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-3-methylbenzo[c]isoxazole -](/images/structure/VC18165711.png)
Specification
Molecular Formula | C8H6BrNO |
---|---|
Molecular Weight | 212.04 g/mol |
IUPAC Name | 6-bromo-3-methyl-2,1-benzoxazole |
Standard InChI | InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3 |
Standard InChI Key | OBTQBBXYPLLOHF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CC(=CC2=NO1)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
6-Bromo-3-methylbenzo[d]isoxazole consists of a benzene ring fused to an isoxazole moiety, with substituents at the 3- and 6-positions:
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Bromine atom at position 6.
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Methyl group at position 3.
The benzo[d]isoxazole designation indicates that the oxygen and nitrogen atoms in the isoxazole ring are adjacent (positions 1 and 2), while the benzene ring is fused at positions 2 and 3 . This contrasts with benzo[c]isoxazole, where the heteroatoms are non-adjacent, highlighting the importance of correct nomenclature in distinguishing isomers.
Table 1: Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 6-bromo-3-methyl-1,2-benzoxazole | |
SMILES | CC1=NOC2=C1C=CC(=C2)Br | |
InChI Key | LSPSVCJKVFCWHE-UHFFFAOYSA-N | |
Molecular Formula |
Physicochemical Properties
Thermal and Spectral Data
The compound’s melting point (42–44°C) and predicted boiling point (292.5°C) suggest moderate thermal stability . Its density () and acidic (-2.11) reflect the electron-withdrawing effects of the bromine atom .
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 42–44°C (ethanol) | |
Boiling Point | 292.5±20.0°C (predicted) | |
Density | ||
-2.11 ± 0.30 (predicted) |
Mass Spectrometry Signatures
Collision cross-section (CCS) values for adducts, critical for mass spectrometry identification, are predicted as follows :
Table 3: Predicted CCS Values
Adduct | CCS (Ų) | |
---|---|---|
[M+H]+ | 211.97057 | 135.8 |
[M+Na]+ | 233.95251 | 141.4 |
[M-H]- | 209.95601 | 137.9 |
Synthetic Routes and Challenges
Metal-Free Strategies
While no literature directly describes this compound’s synthesis, analogous isoxazoles are typically synthesized via:
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Cyclocondensation: Hydroxylamine derivatives reacting with diketones or alkynes .
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Electrophilic Substitution: Bromination of preformed isoxazole rings.
Metal-free approaches, as reviewed by Das and Chanda , avoid toxic catalysts like Cu(I) or Ru(II), aligning with green chemistry principles. For example, a hypothetical route could involve:
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Formation of the Isoxazole Core: Cyclization of a hydroxylamine with a propargyl alcohol derivative.
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Bromination: Electrophilic aromatic substitution using or .
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